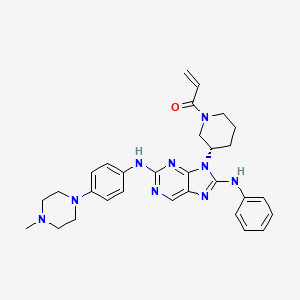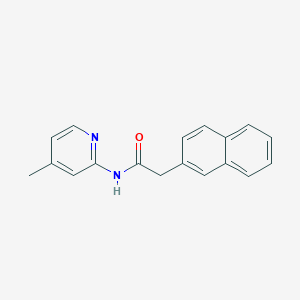
Riok2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riok2-IN-1 is a potent and selective inhibitor of the enzyme Rio-kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and cell cycle progression.
Preparation Methods
The synthesis of Riok2-IN-1 involves several steps, including the formation of key intermediates and the final coupling reactions. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Riok2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthyl-pyridine scaffold.
Reduction: Used to reduce any oxidized intermediates back to their desired state.
Substitution: Commonly used to introduce various functional groups that enhance the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are intermediates that are further processed to yield the final this compound compound.
Scientific Research Applications
Riok2-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Riok2-IN-1 exerts its effects by inhibiting the ATPase activity of RIOK2. This inhibition leads to a decrease in protein synthesis and ribosomal instability, ultimately causing cell death in cancer cells . The molecular targets of this compound include the pre-40S ribosomal subunit and various proteins involved in ribosome biogenesis and cell cycle progression . The pathways affected by this compound include the AKT signaling pathway and the mTOR pathway .
Comparison with Similar Compounds
Riok2-IN-1 is unique due to its high selectivity and potency for RIOK2. Similar compounds include:
RIOK1 inhibitors: These compounds target the closely related RIOK1 enzyme but may not have the same selectivity for RIOK2.
Conivaptan: Identified as a potential RIOK2 inhibitor through virtual screening studies.
4-Hydroxy-estazolam: Another compound identified as a potential RIOK2 inhibitor. This compound stands out due to its specific inhibition of RIOK2, making it a valuable tool for studying the biological functions of this kinase and its potential as a therapeutic target.
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-19-17(10-13)20-18(21)12-14-6-7-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,19,20,21) |
InChI Key |
HPQZTEVMVAVGJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


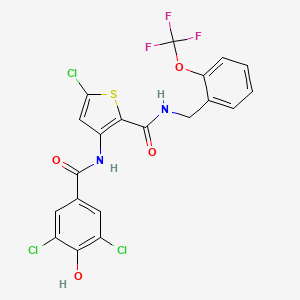
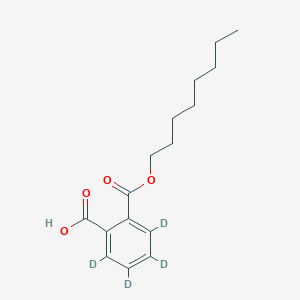
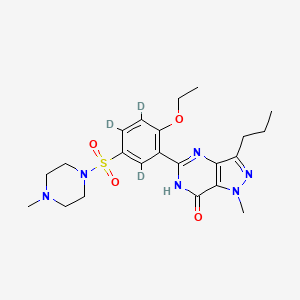
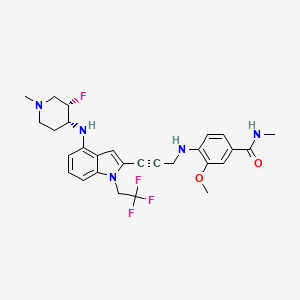
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
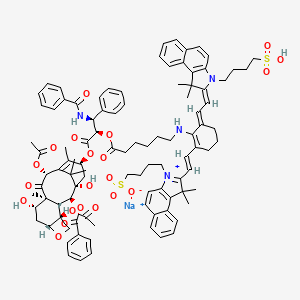
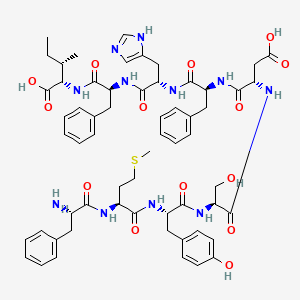
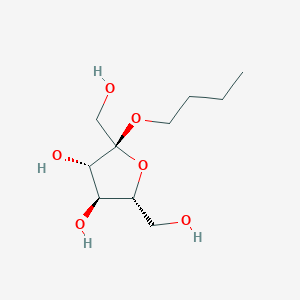
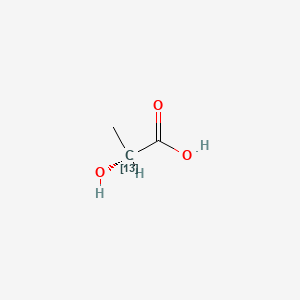
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
